N,N-Bis(3-aminopropyl)methylamine
Overview
Description
N,N-Bis(3-aminopropyl)methylamine: is an organic compound with the molecular formula C7H19N3. It is a colorless to yellow liquid with an amine-like odor and is miscible with water in all proportions . This compound is used as a building block in the synthesis of various polymers and resins, making it valuable in industrial applications .
Mechanism of Action
Target of Action
N,N-Bis(3-aminopropyl)methylamine, also known as BAPMA, is a versatile building block for intermediate applications . It is primarily used in the synthesis of agrochemicals and industrial goods . It is also a potential building block for polyurethanes and a cross-linker for epoxy resins .
Mode of Action
It is known to be a building block in the synthesis of various compounds, suggesting that it likely reacts with other molecules to form new compounds .
Biochemical Pathways
It is used in the synthesis of agrochemicals , suggesting that it may play a role in biochemical pathways related to plant growth and development.
Pharmacokinetics
It is known to be a building block in the synthesis of various compounds, suggesting that its bioavailability may depend on the specific compounds it is used to synthesize .
Result of Action
It is known to be used in the synthesis of agrochemicals , suggesting that it may have effects on plant cells and molecules.
Action Environment
Given its use in the synthesis of agrochemicals , it is likely that environmental factors such as temperature, pH, and moisture could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Bis(3-aminopropyl)methylamine can be synthesized through several methods. One common method involves the reaction of N-methylpropanediamine with acrylonitrile, followed by hydrogenation . Another method uses N-methylpropanediamine and 3-chloropropylamine as starting materials, which undergo a nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to optimize the reaction conditions and improve yield. For example, a catalyst can be used to facilitate the reaction between N-methylpropanediamine and acrylonitrile, followed by hydrogenation to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(3-aminopropyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N,N-Bis(3-aminopropyl)methylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- N-Methyl-3,3′-bis(methylamino)dipropylamine
- 3,3′-Diamino-N-methyldipropylamine
- Bis(3-aminopropyl)methylamine
Comparison: N,N-Bis(3-aminopropyl)methylamine is unique due to its specific structure, which allows it to act as a versatile building block in the synthesis of various polymers and resins. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form stable cross-linked networks in epoxy resins .
Properties
IUPAC Name |
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBPCQSCMCEPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044510 | |
Record name | N,N-Bis(3-aminopropyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
105-83-9, 11071-12-8 | |
Record name | Bis(3-aminopropyl)methylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Bis(3-aminopropyl)methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(3-aminopropyl)methylamine | |
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Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Bis(3-aminopropyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(3-aminopropyl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.034 | |
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Record name | N-methyldipropylenetriamine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.163 | |
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Record name | N,N-BIS(3-AMINOPROPYL)METHYLAMINE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N-Bis(3-aminopropyl)methylamine?
A1: this compound has the molecular formula C7H21N3 and a molecular weight of 147.26 g/mol.
Q2: What spectroscopic techniques are typically used to characterize this compound?
A2: Common techniques include infrared (IR) spectroscopy [, , , ], nuclear magnetic resonance (NMR) spectroscopy [, ], and mass spectrometry []. IR spectroscopy helps identify functional groups, NMR provides structural information, and mass spectrometry confirms the molecular weight and fragmentation pattern.
Q3: How does this compound perform in humidity sensor applications?
A3: Polyimides incorporating quaternary ammonium salts derived from BAPMA demonstrate promising humidity sensing capabilities. These sensors exhibit good sensitivity to relative humidity with minimal hysteresis [].
Q4: Does this compound exhibit catalytic activity?
A4: While BAPMA itself is not typically used as a catalyst, it serves as a valuable building block for synthesizing ligands used in metal complexes. These complexes often possess catalytic properties. For example, a Zn(II) complex with a BAPMA-derived Schiff base ligand exhibits insulin-enhancing activity [].
Q5: Have computational methods been applied to study this compound and its derivatives?
A5: Yes, density functional theory (DFT) calculations have been employed to optimize molecular structures [, ], evaluate donor atom properties [], and predict electronic transitions and hyperfine coupling constants []. These computational studies provide valuable insights into the electronic structure and reactivity of BAPMA derivatives.
Q6: How do structural modifications of this compound affect the biological activity of its derivatives?
A6: Research on bis(acridine-4-carboxamide) derivatives, synthesized using BAPMA as a linker, reveals that small substituents (e.g., methyl, chloro) at specific positions on the acridine ring enhance anticancer potency []. Larger substituents generally decrease potency, likely due to reduced DNA binding affinity.
Q7: How does the formulation of dicamba herbicides with this compound impact their volatility?
A7: Formulating dicamba as an this compound salt significantly reduces its volatility compared to the free acid form [, ]. This effect is attributed to BAPMA's ability to form multiple hydrogen bonds with dicamba, hindering its release into the atmosphere.
Q8: What are the environmental implications of using this compound in herbicide formulations?
A8: While BAPMA itself is not considered highly toxic, its use in herbicide formulations raises concerns about amine volatilization []. Amines released into the atmosphere can contribute to the formation of secondary organic aerosols, impacting air quality and climate [].
Q9: What are some examples of interdisciplinary research involving this compound?
A10: BAPMA finds applications in various fields, fostering interdisciplinary research. For instance, it serves as a building block for synthesizing ligands in coordination complexes studied for their magnetic properties [, , ] and biological activity [, ]. Additionally, its use in humidity sensor materials bridges chemistry and materials science [].
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